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Abstract

QNZ, also known as EVP4593, is a quinazoline derivative initially identified as a potent inhibitor
of the NF-kB signaling pathway. Subsequent research has revealed a more complex
mechanism of action, positioning QNZ as a significant modulator of intracellular calcium (Ca?*)
homeostasis. This technical guide provides a comprehensive overview of QNZ's effects on
calcium signaling, with a particular focus on its inhibition of Store-Operated Calcium Entry
(SOCE). It details the compound's mechanism of action, presents quantitative data on its
activity, outlines key experimental protocols for its study, and visualizes the involved signaling
pathways. This document is intended to serve as a valuable resource for researchers in
pharmacology, cell biology, and drug discovery exploring the therapeutic potential of QNZ.

Introduction to QNZ (EVP4593)

QNZ (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine) is a small molecule that was first
described as a potent inhibitor of Nuclear Factor-kappa B (NF-kB) activation.[1] However, the
precise molecular target responsible for this inhibition remained elusive for some time, as QNZ
does not directly inhibit key proteins in the canonical NF-kB pathway, such as Protein Kinase C
(PKC) or the IkB kinase (IKK) complex.[1] Further investigation revealed that the primary
mechanism through which QNZ exerts its effects on NF-kB is by modulating upstream calcium
signaling pathways, specifically by inhibiting Store-Operated Calcium Entry (SOCE).[2][3] This
discovery has broadened the scope of QNZ's application in research, highlighting its utility as a
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tool to investigate the intricate relationship between calcium signaling and various cellular
processes, including inflammation, neurodegeneration, and oncology.[2][4]

Mechanism of Action

QNZ's biological activities are multifaceted, with its most prominent and acute effect being the
inhibition of SOCE.[2] Additionally, long-term exposure to QNZ has been shown to impact
mitochondrial function.[2][5]

Inhibition of Store-Operated Calcium Entry (SOCE)

SOCE is a crucial Ca?* influx pathway in non-excitable cells, activated upon the depletion of
Caz* from the endoplasmic reticulum (ER). This process is primarily mediated by the
interaction of the ER Ca2* sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma
membrane Ca?* channel, Orail. Transient Receptor Potential Canonical (TRPC) channels are
also key contributors to SOCE.[6]

QNZ has been demonstrated to be an effective blocker of SOCE.[2] It inhibits Ca2* influx
through both Orai- and TRPC-containing store-operated channels.[2] Specifically, QNZ has
been shown to affect heteromeric channels containing the TRPC1 subunit but not homomeric
TRPC1 channels.[3] The precise binding site and the exact molecular mechanism of QNZ's
interaction with these channel components are still under investigation. However, it is evident
that by blocking SOCE, QNZ can significantly attenuate the downstream signaling cascades
that are dependent on a sustained increase in intracellular Caz*.

Downstream Effects on NF-kB Signaling

The activation of the NF-kB pathwaly is tightly linked to intracellular Caz* levels. Ca2* influx
through SOCE is a known trigger for the activation of the NF-kB cascade.[1] By inhibiting
SOCE, QNZ effectively dampens the activation of NF-kB.[2] This indirect inhibition explains the
initial observations of QNZ as an NF-kB inhibitor. The reduction in NF-kB activation leads to
decreased expression of its target genes, which are involved in inflammation, cell survival, and
proliferation.[2]

Inhibition of Mitochondrial Complex |
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In addition to its acute effects on SOCE, QNZ has been identified as a potent inhibitor of

mitochondrial complex | (NADH:ubiquinone oxidoreductase) at nanomolar concentrations.[5]

This inhibition can lead to an energy deficit within the cell, which may, in the long term,

influence other signaling pathways such as the AMPK/mTORCL1 pathway, leading to enhanced

autophagy and suppressed protein synthesis.[2] The inhibition of mitochondrial complex | by

QNZ appears to be a distinct effect from its immediate inhibition of SOCE.[2]

Quantitative Data

The following tables summarize the reported quantitative data for QNZ's biological activities.

Parameter Value

Cell Line | System Reference

NF-kB Activation

ICso 11 nM Jurkat T cells [1]
TNF-a Production

ICso 7nM Murine Splenocytes [3]
Store-Operated

Calcium Entry (SOCE)

ICso 300 nM Striatal Neurons [7]

Mitochondrial

Complex | Inhibition

Ki 6.3 nM

Bovine Heart

[5]

Mitochondria

Table 1: Summary of reported ICso and Ki values for QNZ (EVP4593).
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Cell Line Concentration

Effect

Reference

HD Neuroblastoma
Cells (expressing 300 nM

mutant huntingtin)

Reversible blockade

of SOC channels and
reduction of elevated
SOCE

[2]

Striatal Neurons (from

Reversible blockade

of SOC channels and

_ 300 nM _ [2]
YAC128 mice) reduction of elevated
SOCE
Suppression of
HEK293 (STIM1 and _ o
1uM thapsigargin-induced [2]
STIM2 knockout)
SOCE
Significant reduction
RBL-2H3 300 nM in the peak amplitude [7]

of native SOCE

Table 2: Experimentally effective concentrations of QNZ in various cell lines.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by QNZ.
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QNZ's Multifaceted Mechanism of Action
Store-Operated Calcium Entry (SOCE)

Endoplasmic Reticulum (ER)

activates
Ca?* Store Depletion

TRPC1 Channel
STIM1 Activation

Ca+ Influx
Orail Channel

Downstream Signaling

Gene Expression
(Inflammation, Survival)

Mitochondrial Effect
inhibits (long-term) Mitochondrial
Complex |

ATP Production

Click to download full resolution via product page
Caption: QNZ's multifaceted mechanism of action.

Experimental Workflows
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General Workflow for Studying QNZ's Effect on SOCE

Cell Preparation

1. Culture Cells

'

2. Load with Ca2* Indicator
(e.g., Fura-2 AM)

Expefiment

3. Measure Baseline
Intracellular Caz*+

'

4. Induce ER Ca?* Store Depletion
(e.g., with Thapsigargin in Ca2*-free medium)

'

5. Treat with QNZ

'

6. Re-add Extracellular Ca2+

Data Analysis

7. Measure Fluorescence Changes

'

8. Calculate Intracellular
Ca2* Concentration

'

9. Quantify Inhibition of SOCE

Click to download full resolution via product page

Caption: Workflow for studying QNZ's effect on SOCE.
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of QNZ's
effects on calcium signaling.

Measurement of Store-Operated Calcium Entry (SOCE)
using Fura-2 AM

This protocol is adapted for fluorescence microscopy to measure changes in intracellular Caz*
concentration ([Ca2*]i) in response to store depletion.

Materials:

o Cells of interest cultured on glass-bottom dishes

e Fura-2 AM (acetoxymethyl ester)

e Pluronic F-127

o HEPES-buffered saline (HBS): NaCl, KCI, MgClz, Glucose, HEPES, pH 7.4
o Ca?*-free HBS (containing EGTA)

e Thapsigargin (SERCA pump inhibitor)

e QNZ (EVP4593) stock solution in DMSO

e lonomycin (Caz* ionophore)

» Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an
emission wavelength of 510 nm.

Procedure:
e Cell Preparation:

o Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the
experiment.
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e Dye Loading:
o Prepare a loading solution of 2-5 uM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

Wash cells once with HBS.

[¢]

[¢]

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

[e]

Wash cells twice with HBS to remove extracellular dye.

o

Allow cells to de-esterify the Fura-2 AM for at least 15 minutes at room temperature in the
dark.

e Imaging:
o Mount the dish on the microscope stage.

o Perfuse the cells with Ca2*-free HBS to establish a baseline fluorescence ratio
(F340/F380).

o To deplete ER Ca2?* stores, add 1-2 uM thapsigargin to the Ca2*-free HBS and record the
transient increase in [Ca2*]i due to leakage from the ER.

o Once the [Ca?*]i returns to baseline, perfuse the cells with HBS containing the desired
concentration of QNZ (or vehicle control) for a pre-incubation period (e.g., 5-10 minutes).

o To measure SOCE, switch to a perfusion solution containing 2 mM CaClz and the same
concentration of QNZ (or vehicle).

o Record the increase in the F340/F380 ratio, which represents SOCE.
o Data Analysis:

o The F340/F380 ratio is used to calculate the intracellular Ca2* concentration using the
Grynkiewicz equation: [Ca?*]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
Rmin, Rmax, and the dissociation constant (Kd) are determined by in vitro calibration.
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o The magnitude of SOCE can be quantified by measuring the peak increase in [Ca?*]i or
the area under the curve after the re-addition of Caz*.

o The inhibitory effect of QNZ is calculated by comparing the SOCE in QNZ-treated cells to
that in vehicle-treated control cells.

Whole-Cell Patch-Clamp Electrophysiology for
Measuring Store-Operated Currents (Icrac/lsoc)

This technique allows for the direct measurement of ion channel activity.
Materials:

o Cells of interest cultured on coverslips

o Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
o Borosilicate glass capillaries for pulling patch pipettes

o External solution (in mM): 140 NacCl, 5 KClI, 2 CaClz, 1 MgClz, 10 HEPES, 10 Glucose, pH
7.4

« Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgClz, 10 HEPES, 10
BAPTA, pH 7.2 with CsOH. Add Mg-ATP and GTP just before use.

e Thapsigargin
« QNZ (EVP4593)
Procedure:
e Preparation:
o Pull patch pipettes to a resistance of 3-5 MQ when filled with the internal solution.

o Place a coverslip with cells in the recording chamber and perfuse with the external
solution.
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e Recording:

o

Establish a whole-cell patch-clamp configuration on a single cell.
o Hold the cell at a potential of -80 mV.

o Apply a series of voltage ramps or steps (e.g., from -100 mV to +100 mV) to measure
baseline currents.

o To induce store depletion and activate store-operated currents, include a high
concentration of a Ca2* chelator like BAPTA in the pipette solution and/or perfuse the cell
with a solution containing a SERCA inhibitor like thapsigargin (1-2 uM).

o Once the store-operated current (Icrac or Isoc) has developed and stabilized, apply QNZ
at the desired concentration via the perfusion system.

o Record the changes in the current amplitude in the presence of QNZ.
o Data Analysis:

o The amplitude of the store-operated current is measured at a specific holding potential
(e.g., -80 mV).

o The percentage of inhibition by QNZ is calculated by comparing the current amplitude
before and after drug application.

o Current-voltage (I-V) relationships can be plotted from the voltage ramp data to
characterize the properties of the channels being inhibited.

Conclusion

QNZ (EVP4593) is a valuable pharmacological tool for investigating the role of calcium
signaling in various physiological and pathological contexts. Its primary mechanism of action
involves the inhibition of Store-Operated Calcium Entry, which in turn modulates downstream
signaling pathways, most notably the NF-kB cascade. Additionally, its inhibitory effect on
mitochondrial complex | suggests a broader impact on cellular metabolism, particularly with
long-term exposure. The quantitative data and detailed experimental protocols provided in this
guide offer a solid foundation for researchers to design and execute experiments aimed at
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further elucidating the complex biology of QNZ and exploring its therapeutic potential. As our
understanding of the intricate interplay between calcium signaling and cellular function
continues to grow, compounds like QNZ will remain indispensable for dissecting these complex
processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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